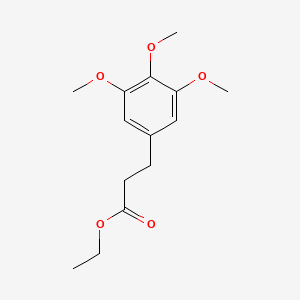

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate

Description

Contextualization within Phenylpropanoid Ester Chemistry

Phenylpropanoids are a diverse family of organic compounds synthesized by plants from the amino acid phenylalanine. tandfonline.com Their basic structure consists of a six-carbon aromatic phenyl group and a three-carbon propene tail. tandfonline.com This core structure undergoes various enzymatic modifications, such as hydroxylations and methylations, to produce a wide array of derivatives, including cinnamic acids, coumaric acids, and ferulic acids. nih.gov

When these acidic phenylpropanoids react with an alcohol to form an ester, they are classified as phenylpropanoid esters. Ethyl 3-(3,4,5-trimethoxyphenyl)propionate is a synthetic example of this class, derived from 3-(3,4,5-trimethoxyphenyl)propionic acid and ethanol (B145695). Naturally occurring phenylpropanoid esters, such as those found in various medicinal plants, are known for a broad spectrum of biological activities. nih.govsigmaaldrich.com These activities include antioxidant, anti-inflammatory, antibacterial, and antiviral properties, making this class of compounds a rich source for drug discovery. benthamdirect.commdpi.com For instance, phenylpropanoid esters isolated from Zingiber officinale (ginger) have demonstrated inhibitory effects on nitric oxide production, which is relevant to inflammation. nih.gov

Overview of Research Significance in Medicinal Chemistry and Biology

While direct biological studies on this compound are not widely published, the significance of its structural components is well-documented in medicinal chemistry. The 3,4,5-trimethoxyphenyl moiety is a key feature in many biologically active molecules.

Research into structurally similar compounds provides insight into its potential areas of interest. For example, a series of 3,4,5-trimethoxycinnamates, which share the core trimethoxyphenyl group and an ester linkage, were synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com One of the most active compounds in that study, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate, demonstrated significant activity against the parasite, suggesting that the trimethoxyphenyl unit is a valuable component for developing new therapeutic agents. mdpi.com

The primary research interest in the 3,4,5-trimethoxyphenyl group stems from its crucial role in compounds that interact with tubulin, a protein essential for cell division. This makes it a key target for the development of anticancer agents. researchgate.netnih.gov

Historical Perspective of the 3,4,5-Trimethoxyphenyl Moiety in Drug Discovery

The history of the 3,4,5-trimethoxyphenyl moiety in drug discovery is closely linked to the study of natural products that interfere with mitosis, the process of cell division. One of the earliest and most famous examples is colchicine (B1669291), an alkaloid isolated from the autumn crocus. Colchicine contains a trimethoxyphenyl ring and is known for its ability to bind to tubulin, preventing the formation of microtubules and arresting cells in mitosis.

This understanding led to the identification and development of other compounds that share this mechanism. Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is another potent inhibitor of tubulin polymerization. tandfonline.com Like colchicine, CA-4 possesses a 3,4,5-trimethoxyphenyl ring, which has been identified as critical for its high binding affinity to the colchicine-binding site on tubulin. nih.govresearchgate.net

The discovery of the importance of the 3,4,5-trimethoxyphenyl moiety in these natural products has inspired medicinal chemists to synthesize a vast number of analogues. researchgate.netnih.gov These synthetic efforts aim to create new molecules with improved potency, better pharmacological profiles, and the ability to overcome drug resistance. The 3,4,5-trimethoxyphenyl group is now considered a privileged scaffold in the design of new tubulin inhibitors for cancer chemotherapy. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,4,5-trimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBWQZGGKFGQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220586 | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70311-20-5 | |

| Record name | Ethyl 3,4,5-trimethoxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70311-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070311205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(3,4,5-trimethoxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Pharmacological Potential of Ethyl 3 3,4,5 Trimethoxyphenyl Propionate

Antioxidant Activity Investigations

Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), a prominent member of the hydroxycinnamic acid family, is widely recognized for its potent antioxidant properties. guidechem.com This activity is largely attributed to its chemical structure, which allows it to effectively donate a hydrogen atom from its phenolic hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it less reactive and thus breaking the chain of oxidative reactions. The antioxidant potential of sinapic acid and its ester derivatives has been explored through a variety of in vitro and cellular models. guidechem.com

In Vitro Radical Scavenging Assays

The free radical scavenging capacity of sinapic acid and its derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the ability of an antioxidant to reduce a stable colored radical, leading to a change in absorbance that can be quantified.

Studies have demonstrated that sinapic acid exhibits significant DPPH radical scavenging activity. For instance, at a molar ratio of 0.2 and 0.5 of sinapic acid to DPPH, the scavenging activity was found to be 33.2% and 88.4%, respectively. The antioxidant activity of sinapic acid esters has also been investigated, with some studies suggesting that the parent acid may have higher activity than its alkyl esters in certain assay systems. However, other research has shown that esterification can, in some cases, enhance antioxidant effects, particularly in nonpolar environments. guidechem.com For example, sinapine, the choline (B1196258) ester of sinapic acid, has been reported to exhibit even higher antioxidant activity than sinapic acid itself.

Below is a table summarizing the in vitro radical scavenging activities of sinapic acid and some of its derivatives from various studies.

| Compound/Derivative | Assay | Activity Metric | Result |

| Sinapic Acid | DPPH | % Inhibition | 50% at 0.3 mM |

| Sinapic Acid | DPPH | % Inhibition | 33.2% at 0.02 mM |

| Sinapic Acid | DPPH | % Inhibition | 88.4% at 0.5 mM |

| Sinapoyl Glycosides | DPPH | Scavenging Activity | Reported |

This table is a representation of data found in the cited literature and is not exhaustive.

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, sinapic acid and its derivatives exert antioxidant effects within cellular systems through the modulation of endogenous antioxidant defense pathways. One of the key mechanisms investigated is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

The cellular antioxidant activity of these compounds is also linked to their ability to mitigate lipid peroxidation. Sinapic acid derivatives have been shown to inhibit lipid peroxidation, which is a critical process in cellular damage induced by oxidative stress.

Anti-inflammatory Properties Research

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Sinapic acid and its derivatives have demonstrated significant anti-inflammatory properties in various experimental models. guidechem.com

Modulation of Inflammatory Mediators

A key aspect of the anti-inflammatory action of sinapic acid derivatives is their ability to modulate the production and expression of inflammatory mediators. These include pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as signaling molecules such as cytokines.

Studies have shown that compounds with a 3,4,5-trimethoxybenzyl moiety can act as selective COX-2 inhibitors. Research on 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid, a compound structurally similar to sinapic acid, revealed its ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition was associated with a reduction in the expression of iNOS and COX-2. Furthermore, these compounds have been found to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

| Compound/Derivative | Model System | Mediator Inhibited |

| 5-hydroxy-3′,4′,7-trimethoxyflavone | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide, TNF-α, IL-6, IL-1β |

| 3-(4′-hydroxyl-3′,5′-dimethoxyphenyl)propionic acid | LPS-stimulated BV2 microglia | Nitric Oxide, Prostaglandin E2, TNF-α, IL-1β |

| 3,4,5-Trihydroxycinnamic acid | TNF-α/IFN-γ-stimulated HaCaT cells | IL-6, IL-8 |

This table presents examples of the modulation of inflammatory mediators by structurally related compounds.

In Vitro Anti-inflammatory Models

The anti-inflammatory potential of sinapic acid and its derivatives is often investigated using in vitro models, such as cultured macrophages (e.g., RAW 264.7 or BV2 cells) stimulated with bacterial lipopolysaccharide (LPS). LPS is a potent inducer of the inflammatory response, triggering the activation of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

Research has demonstrated that sinapic acid and related compounds can suppress the activation of the NF-κB pathway. NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes. By inhibiting the translocation of NF-κB into the nucleus, these compounds can effectively dampen the inflammatory cascade. Additionally, the anti-inflammatory effects have been linked to the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

Antimicrobial Efficacy Studies

The emergence of drug-resistant microbes poses a significant threat to public health, driving the search for new antimicrobial agents. Sinapic acid and its derivatives have been evaluated for their efficacy against a range of pathogenic bacteria and fungi. guidechem.com

Studies have shown that sinapic acid exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values reported in the literature. In one study, sinapic acid was found to be one of the most effective phenolic acids against a panel of test microorganisms, with MIC values ranging from 18.00 to 72.00 mg/ml.

The antimicrobial activity of sinapic acid derivatives has also been explored. For example, in a study assessing the anti-planktonic activity against Staphylococcus aureus, sinapic acid achieved a reduction in microbial growth of 85.64%. Furthermore, when combined with the antibiotic cloxacillin, the combination resulted in a growth reduction of 90.75%, suggesting potential synergistic effects. In terms of anti-biofilm activity, sinapic acid was shown to reduce biofilm growth by 81.67%.

Below is a summary of the antimicrobial activity of sinapic acid against various microorganisms.

| Microorganism | Assay | Result |

| Various Bacteria | MIC | 18.00-72.00 mg/ml |

| Staphylococcus aureus | Anti-planktonic activity | 85.64% reduction in growth |

| Staphylococcus aureus | Anti-biofilm activity | 81.67% reduction in growth |

| Candida albicans | Antifungal activity | Reported |

| Aspergillus niger | Antifungal activity | Reported |

This table provides a snapshot of the reported antimicrobial efficacy of sinapic acid.

Antibacterial Activity Assessments

Currently, there is a lack of available scientific literature and research data specifically investigating the antibacterial properties of Ethyl 3-(3,4,5-trimethoxyphenyl)propionate.

Antifungal Activity Assessments

There is no readily available scientific research or data on the specific antifungal activities of this compound. While related compounds containing a trimethoxyphenyl group have been studied for antifungal effects, the activity of this particular ester has not been reported. nih.govnih.govresearchgate.netnih.gov

Anticancer and Antiproliferative Research

The potential of this compound in cancer research is an area where specific data is largely unavailable. While numerous studies have explored the anticancer properties of various molecules containing the 3,4,5-trimethoxyphenyl moiety, direct research on this specific ethyl ester is lacking. nih.govnih.govresearchgate.netkuleuven.be

Cytotoxicity in Human Cancer Cell Lines (e.g., Colorectal, Breast, Pancreas, Prostate, Oral Carcinoma)

There is no published research specifically detailing the cytotoxic effects of this compound on human cancer cell lines such as colorectal, breast, pancreas, prostate, or oral carcinoma. Studies on analogous compounds with the trimethoxyphenyl group have shown cytotoxicity, but these findings cannot be directly attributed to this compound. nih.govresearchgate.netnih.govksu.edu.tr

Inhibition of Cancer Cell Proliferation

Specific studies on the ability of this compound to inhibit the proliferation of cancer cells have not been identified in the current body of scientific literature. Research on related trimethoxyflavonols has indicated antiproliferative effects in prostate cancer cells, but similar investigations for the subject compound are absent. nih.govproquest.com

Induction of Apoptosis in Cancer Cells

There is no direct evidence from scientific studies to suggest that this compound induces apoptosis in cancer cells. While related synthetic compounds with a 3,4,5-trimethoxyphenyl fragment have been shown to induce apoptosis in lymphoid neoplasm cell lines, the specific action of this ethyl ester has not been evaluated. nih.govresearchgate.netplos.orgnih.gov

Antiparasitic Activity Assessments

While direct studies on the antiparasitic activity of this compound are not available, research has been conducted on its immediate precursor, 3-(3,4,5-trimethoxyphenyl)propanoic acid. A study on this carboxylic acid, isolated from the fruits of the Amazonian plant Piper tuberculatum, demonstrated leishmanicidal activity against Leishmania amazonensis promastigotes. researchgate.netscielo.brscielo.br The study reported a dose-dependent effect, with a calculated IC50 value of 145 µg/mL after 96 hours of incubation. scielo.br

Antileishmanial Investigations (e.g., Leishmania amazonensis promastigotes)

Based on available data, there are no specific studies investigating the antileishmanial activity of this compound against Leishmania amazonensis promastigotes or other Leishmania species.

Antiplasmodial Investigations

A review of scientific literature did not yield any studies concerning the antiplasmodial or antimalarial properties of this compound.

Enzyme Inhibition Studies

5-Lipoxygenase Inhibition

There is currently no available research data on the inhibitory effects of this compound on the 5-Lipoxygenase enzyme.

Tyrosine Inhibitory Activity

Scientific investigations into the potential tyrosine inhibitory activity of this compound have not been reported in the accessible literature.

Dihydrofolate Reductase (DHFR) Inhibition

There are no specific studies available that evaluate the inhibitory potential of this compound against the Dihydrofolate Reductase (DHFR) enzyme.

α-Glucosidase Inhibition (e.g., Maltase, Sucrase)

No research findings were located regarding the α-glucosidase, maltase, or sucrase inhibitory activity of this compound.

Central Nervous System (CNS)-Related Activities

Currently, there is a notable absence of published research specifically investigating the central nervous system (CNS)-related activities of this compound. A thorough review of scientific literature and biomedical databases did not yield any studies detailing its effects on the CNS, including but not limited to anticonvulsant, anxiolytic, antidepressant, or antipsychotic properties.

While the 3,4,5-trimethoxyphenyl moiety is a constituent of various neuroactive compounds, and derivatives of phenylpropionic acid have been explored for their pharmacological potential, no specific data on the neurological effects of this compound has been reported. Therefore, its potential to modulate CNS targets or exhibit therapeutic effects in neurological or psychiatric disorders remains uninvestigated and unknown.

Further research, including in vitro and in vivo studies, would be necessary to determine if this compound possesses any activity within the central nervous system.

Mechanistic Investigations of Ethyl 3 3,4,5 Trimethoxyphenyl Propionate Biological Effects

Molecular Target Identification and Validation

The 3,4,5-trimethoxyphenyl (TMP) group is a recognized pharmacophore present in numerous biologically active molecules. mdpi.com Research into synthetic derivatives containing this moiety has elucidated several mechanisms of action, primarily by inhibiting key proteins involved in cell proliferation and survival.

The 3,4,5-trimethoxyphenyl moiety is a critical structural component for many compounds that function as inhibitors of tubulin polymerization. nih.gov These agents interfere with the assembly of α- and β-tubulin into microtubules, which are essential for cell division, structure, and transport. By preventing polymerization, these compounds disrupt the dynamic instability of the microtubule network, leading to a halt in the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis. mdpi.com

Numerous studies on molecules structurally related to Ethyl 3-(3,4,5-trimethoxyphenyl)propionate have confirmed this mechanism. For instance, pyridine-chalcone analogues featuring the TMP backbone have been identified as potent anti-tubulin agents. arabjchem.org Similarly, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were designed as cis-restricted combretastatin (B1194345) A-4 (CA-4) analogues and demonstrated potent inhibition of tubulin polymerization. mdpi.com The TMP group is considered a remarkable pharmacophoric element in a wide array of tubulin inhibitors, including those based on benzimidazole (B57391) and pyrazole (B372694) scaffolds. mdpi.comnih.gov

Table 1: Tubulin Polymerization Inhibition by Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety

| Compound Type | Specific Analogue | Target/Assay | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazole Analogue | Compound 37 | Tubulin Polymerization | 33 µM | nih.gov |

| Pyrazole Analogue | CA-4 (Reference) | Tubulin Polymerization | 3 µM | nih.gov |

| Triazolo-pyrimidine | St. 60 | Tubulin Polymerization | 1.3 µM | nih.gov |

| Naphthalene-thiazole | St. 55 | Tubulin Polymerization | 3.3 µM | nih.gov |

| Azetidine Derivative | St. 9 | Tubulin Polymerization | ~3.5 µM | nih.gov |

| Benzimidazole-based | St. 59 | Tubulin Polymerization | Not specified, but confirmed inhibition | nih.gov |

The primary mechanism by which TMP-containing compounds inhibit tubulin polymerization is through their interaction with the colchicine (B1669291) binding site (CBS) on β-tubulin. nih.gov The CBS is a hydrophobic pocket located at the interface between the α- and β-tubulin subunits. nih.govnih.gov The 3,4,5-trimethoxyphenyl ring is a shared, crucial feature of many potent Colchicine Binding Site Inhibitors (CBSIs), including the natural product colchicine and the synthetic compound CA-4. nih.govnih.gov

Molecular docking and X-ray crystallography studies have shown that the TMP moiety fits into this sub-cavity, where it establishes important binding interactions. nih.govscispace.com This binding destabilizes the tubulin structure, preventing its proper curvature and inhibiting its assembly into microtubules. nih.govnih.gov The ability of various molecular scaffolds, from simple chalcones to complex heterocyclic systems like pyrazoles and thiazoles, to inhibit tubulin polymerization is often predicated on the presence and correct orientation of the TMP group to engage with the colchicine site. nih.govscispace.comdergipark.org.tr

While the principal target of the 3,4,5-trimethoxyphenyl scaffold is tubulin, some studies have explored its incorporation into molecules designed to interact with DNA. Research on certain amide derivatives of 3,4,5-trimethoxycinnamic acid, a structurally similar compound, indicates they may mediate DNA damage. nih.gov

In one study, novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides were synthesized and evaluated. Molecular dynamics simulations of the most potent derivative suggested that the 3,4,5-trimethoxyphenyl group formed hydrophobic interactions with DNA bases. rsc.org Another investigation focused on ruthenium(II) complexes containing a dipyrromethene ligand substituted with a TMP moiety; these complexes were assessed for their DNA-binding capabilities. mdpi.com These findings suggest that while not a primary mechanism for simpler propionate (B1217596) esters, the TMP moiety can be part of larger molecular structures that facilitate DNA binding.

The heme detoxification pathway is a critical survival mechanism for the malaria parasite, Plasmodium falciparum, which degrades hemoglobin and crystallizes the resulting toxic free heme into inert hemozoin. This pathway is a major target for antimalarial drugs. scispace.com Several studies have indicated that compounds containing the 3,4,5-trimethoxyphenyl moiety possess antimalarial properties, suggesting a potential interaction with this pathway.

A review of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives noted that various esters with this scaffold exhibited moderate antimalarial activity against chloroquine-resistant P. falciparum. nih.gov Furthermore, specific benzimidazole-5-carboxamide derivatives, including one with a TMP group, were tested as inhibitors of β-hematin (hemozoin) formation. scispace.com Another study synthesized quinoxaline (B1680401) derivatives carrying the TMP moiety and evaluated their activity against P. falciparum. nih.gov This collective evidence suggests that the TMP scaffold can be used to develop agents that interfere with the parasite's heme detoxification process.

Human Methionine Aminopeptidase-2 (MetAP2) is an enzyme that removes the N-terminal methionine from newly synthesized proteins and is a validated target for anti-angiogenic therapies. The 3,4,5-trimethoxyphenyl scaffold has been identified as a key feature in several MetAP2 inhibitors. nih.gov

A review on the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives reported that certain TMCA amides are considered potent, bestatin-based inhibitors of MetAP2. nih.gov One fumagillin (B1674178) analogue ester containing the TMP moiety was shown to inhibit MetAP2 with a nanomolar IC₅₀ value and to interact well with the enzyme in docking studies. nih.gov Another study focusing on ibuprofen (B1674241) derivatives found that the compounds incorporating a 3,4,5-trimethoxyphenyl group displayed the highest antiproliferative activity, which was attributed to potential MetAP2 inhibition. researchgate.net

Table 2: MetAP2 Inhibition by Compounds Containing the 3,4,5-Trimethoxyphenyl Moiety

| Compound Type | Specific Analogue | Target/Assay | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| TMCA Ester Analogue | Ester S10 | MetAP2 Inhibition | 0.96 nM | nih.gov |

| TMCA Amide Analogue | Amide S27 | MetAP2 Inhibition | 1.9 nM | nih.gov |

| TMCA Amide Analogue | Amide S28 | MetAP2 Inhibition | 1.1 nM | nih.gov |

| TMCA Amide Analogue | Amide S29 | MetAP2 Inhibition | 1.5 nM | nih.gov |

The tyrosine-protein kinase Met, or c-MET, is a receptor that, when aberrantly activated, plays a significant role in tumor development, invasion, and metastasis. arabjchem.org While less documented than tubulin inhibition, the 3,4,5-trimethoxyphenyl scaffold has also been incorporated into inhibitors targeting the c-MET signaling pathway.

An ester derivative of 3,4,5-trimethoxycinnamic acid was reported to exhibit moderate antitumor activity, with inhibition of c-MET identified as a possible mechanism. nih.gov In a separate study, a triazole-containing compound with a TMP moiety was found to inhibit c-MET kinase activity by 53.0%. dergipark.org.tr These findings indicate that the TMP structural unit can be a component of molecules designed to target c-MET, broadening the scope of its potential biological effects.

Cellular Pathway Modulation

There is currently no specific data available in the reviewed scientific literature to suggest that this compound induces cell cycle arrest. For related compounds containing the 3,4,5-trimethoxyphenyl moiety, the induction of cell cycle arrest, often in the G2/M phase, is a noted mechanism of action in cancer cell lines. researchgate.net This effect is frequently linked to the disruption of microtubule dynamics. However, without direct experimental evidence, it is not possible to confirm if this compound shares this activity.

There is no available scientific literature that specifically investigates the role of this compound in the modulation of multidrug resistance (MDR). While other small molecules are known to modulate the activity of P-glycoprotein and other ABC transporters responsible for MDR, research has not yet extended to include this specific compound.

Structure Activity Relationship Sar Studies of Ethyl 3 3,4,5 Trimethoxyphenyl Propionate Derivatives

Impact of Phenyl Ring Substitutions on Bioactivity

The 3,4,5-trimethoxyphenyl (TMP) group is a recurring and vital structural motif in a multitude of biologically active compounds, particularly those that interact with tubulin. nih.govmdpi.com This moiety is a key component in many colchicine (B1669291) binding site inhibitors (CBSIs), where it plays a significant role in establishing the necessary molecular conformation for high-affinity binding to tubulin. nih.gov

Research consistently shows that modifications to the TMP moiety often result in a significant loss of antiproliferative potency. nih.gov For instance, the removal of one or more methoxy (B1213986) groups from the TMP scaffold has been shown to negatively impact the antiproliferative activity of various compounds. nih.govmdpi.com Conversely, in some analogs where a methoxy group was absent, its reintroduction led to a restoration of potent activity. nih.gov The presence of the 3,4,5-trimethoxy substitution on the phenyl ring is considered a characteristic structural requirement for the activity of numerous tubulin polymerization inhibitors. nih.gov Studies on chalcone (B49325) derivatives also found that the introduction of 3,4,5-trimethoxy groups on the B ring resulted in compounds with significant cytotoxicity against cancer cell lines. mdpi.com

Table 1: Antiproliferative Activity of Selected Trimethoxyphenyl Derivatives

| Compound | Modification | Target Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| VERU-111 Analog (13d) | Restored 3-methoxy group | Multiple Cancer Lines | 3.5 - 5.6 nM | nih.gov |

| 2-arylamino-5-aryl-1,3,4-thiadiazole derivative | Contains a 3,4,5-trimethoxyphenyl group at position 5 | MCF-7 | 6.6 µM | mdpi.com |

| Compound 9 (TMP-based analog) | Varying the azalactone ring of a TMP-benzylidene oxazolone | HepG2 | 1.38 µM | nih.gov |

| Compound 4e (Benzo[b]thiophene derivative) | 3',4',5'-trimethoxybenzoyl on a benzo[b]thiophene core | HeLa | 0.17 µM | nih.gov |

While methoxy groups are often crucial for anticancer activity, the presence of hydroxyl (-OH) groups on the phenyl ring is strongly correlated with antioxidant properties. The number and position of hydroxyl groups can significantly modulate the capacity of a compound to scavenge free radicals and inhibit lipid peroxidation. nih.govnih.gov

Studies on cinnamic acid derivatives have shown that increasing the number of hydroxyl groups on the molecule enhances the mesomeric (electron-donating) effect, which is linked to antioxidant capability. mdpi.com A systematic increase in hydroxyl substitutions from one to three results in changes in the electronic charge distribution within the aromatic ring, influencing its reactivity. mdpi.com For some compounds, the hydroxyl group at a specific position is considered crucial for its radical scavenging effect, and protecting this group leads to a sharp decrease in antioxidant capacity. nih.gov Research on a series of 3,4,5-trihydroxyphenylacetamide derivatives found that the inhibitory activity against lipid peroxidation was remarkably dependent on the number of phenolic hydroxyl groups. nih.gov In contrast, some studies have noted that replacing hydroxyl groups with methoxy groups can decrease antioxidant properties while preserving or enhancing antiproliferative effects, suggesting different mechanisms of action. nih.gov

Table 2: Antioxidant Activity of Phenolic Compounds

| Compound Class | Key Structural Feature | Observed Effect | Source |

|---|---|---|---|

| Cinnamic Acid Derivatives | Increasing number of -OH groups | Increased antioxidant effect | mdpi.com |

| DDMP Derivatives | Protection of C-5 hydroxyl group | Sharp decrease in radical scavenging | nih.gov |

| 3,4,5-Trihydroxyphenylacetamide Derivatives | Number of phenolic -OH groups | Remarkable dependency on anti-lipid peroxidation activity | nih.gov |

| Ethyl 3,4-dihydroxy benzoate (B1203000) (EDHB) | Presence of two hydroxyl groups | Confers enhanced anti-oxidant status | nih.gov |

Effects of Propionate (B1217596) Chain Modifications

The three-carbon propionate chain connecting the phenyl ring and the ester group is another site for structural modification that can influence bioactivity. Alterations to this linker, such as changes in saturation, can have a profound impact.

One key modification is the introduction of a double bond between the alpha and beta carbons, converting the propionate moiety to a prop-2-enoyl (acryloyl) or cinnamoyl group. A study comparing chalcone-trimethoxycinnamide hybrids found that the presence of the α,β-unsaturated ketone moiety in the linker was an important feature for enhancing antiproliferative activity. mdpi.com A hybrid containing the 3,4,5-trimethoxycinnamoyl group was significantly more active than its counterpart with a saturated 3,4,5-trimethoxyphenylacetyl group, indicating that the rigidity and electronic properties of the unsaturated system contribute to its biological effect. mdpi.com The propionate moiety itself is a short-chain fatty acid (SCFA) that, in other biological contexts, has been shown to have anti-inflammatory and cardioprotective effects. nih.gov

Ester Moiety Variations and Their Biological Consequences

The ethyl ester function is the third key component of the molecule, and its modification offers another avenue to modulate the compound's properties. The ester group can influence factors such as solubility, stability, and interaction with biological targets.

Rational Design of Analogs Based on SAR Principles

The insights gained from SAR studies are fundamental to the rational design of new, more potent, and selective analogs. nih.govresearchgate.net By understanding which structural features are critical for activity, medicinal chemists can design novel molecules with a higher probability of success.

The knowledge that the 3,4,5-trimethoxyphenyl moiety is a potent pharmacophore has been exploited in the design of numerous new anticancer agents. mdpi.commdpi.com For example, researchers have designed and synthesized new series of compounds that retain the TMP group while varying other parts of the molecular scaffold, such as introducing different heterocyclic rings like thiazole (B1198619) or imidazo[1,2-a]quinoxaline. nih.govnih.gov This strategy aims to combine the tubulin-targeting properties of the TMP group with other functionalities to create hybrid molecules with improved or novel mechanisms of action. mdpi.com The process often involves synthesizing a library of related compounds and screening them for biological activity to build a comprehensive SAR model, which then guides further optimization. nih.govnih.gov

Preclinical Pharmacological Studies of Ethyl 3 3,4,5 Trimethoxyphenyl Propionate

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Comprehensive in vitro and in vivo ADME studies specifically for Ethyl 3-(3,4,5-trimethoxyphenyl)propionate are not extensively available in the public domain. However, based on its chemical structure as an ethyl ester, general principles of drug metabolism and disposition can be inferred.

In Vitro and In Vivo ADME Studies

Specific in vitro studies using systems such as liver microsomes, hepatocytes, or Caco-2 cells to determine the metabolic stability, permeability, and potential for drug-drug interactions of this compound have not been reported in the available literature. Similarly, dedicated in vivo ADME studies in animal models to characterize its absorption, distribution, metabolism, and excretion after oral or intravenous administration are not publicly documented.

A high-performance liquid chromatography (HPLC) method has been developed for the analysis of this compound, which is noted to be suitable for pharmacokinetic studies. sielc.com This suggests that the analytical methodology required for conducting ADME studies is feasible.

Metabolic Pathway Elucidation

The metabolic pathway of this compound has not been experimentally elucidated. As an ester, it is anticipated to undergo hydrolysis by various esterases present in the plasma, liver, and other tissues to its corresponding carboxylic acid, 3-(3,4,5-trimethoxyphenyl)propanoic acid, and ethanol (B145695). hpa.gov.twresearchgate.net This is a common metabolic route for ester-containing compounds. hpa.gov.twnih.gov The resulting 3-(3,4,5-trimethoxyphenyl)propanoic acid may then undergo further metabolism, potentially through conjugation reactions such as glucuronidation or sulfation, which are common pathways for compounds with a hydroxyl group that could be exposed upon demethylation of the methoxy (B1213986) groups.

Bioavailability Considerations

The oral bioavailability of this compound is currently unknown. Bioavailability is influenced by factors such as aqueous solubility, permeability across the gastrointestinal tract, and first-pass metabolism. nih.gov While esters are sometimes used as prodrugs to enhance the bioavailability of their corresponding carboxylic acids, the specific impact of the ethyl esterification on the absorption and first-pass metabolism of the 3-(3,4,5-trimethoxyphenyl)propanoic acid moiety has not been studied. For instance, a study on a structurally related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), showed that after oral administration in rats, it was rapidly absorbed and metabolized. nih.govelsevierpure.com

Pharmacokinetic Assessments in Relevant Models

Detailed pharmacokinetic assessments of this compound in relevant preclinical models are not available in the published literature.

Systemic Exposure and Elimination Kinetics

There is no published data on the systemic exposure (e.g., Cmax, AUC) or elimination kinetics (e.g., half-life, clearance) of this compound in animal models such as mice or rats. Such studies are crucial for understanding the time course of the compound's concentration in the body and for designing dosing regimens for efficacy and toxicology studies. researchgate.netnih.gov The development of an HPLC method suitable for pharmacokinetics suggests that such evaluations are possible. sielc.com

Cytotoxicity and Safety Profiles in Non-Cancerous Cells

The cytotoxic effects of this compound on non-cancerous cells have not been specifically reported. However, studies on structurally related compounds can provide some insight into the potential for off-target cytotoxicity.

A study investigating a series of novel trimethoxyphenyl-based analogues reported the cytotoxic effects of (Z)-Ethyl 2-(3,4-Dimethoxybenzamido)-3-(3,4,5-Trimethoxyphenyl)acrylate on the normal human liver cell line HL-7702. nih.gov This compound, which shares the trimethoxyphenyl moiety, exhibited an IC50 value of 29.07 μM against these normal cells, suggesting a degree of selectivity for cancer cells over non-cancerous cells in that particular study. nih.gov It is important to note that this is a structurally different molecule, and its safety profile cannot be directly extrapolated to this compound.

Studies on other compounds containing the 3,4,5-trimethoxyphenyl fragment have also been conducted. For example, one study showed that a synthetic compound with this fragment, compound 1d, did not cause hemolysis or reduce the viability of peripheral blood mononuclear cells, indicating selective cytotoxicity towards neoplastic cells. nih.gov

Assessment in Healthy Cell Lines (e.g., HEK-293)

No data is available on the cytotoxic or other biological effects of this compound on the HEK-293 cell line or any other healthy cell lines.

Selective Toxicity Toward Cancer Cells

There are no published studies detailing the selective toxicity or antiproliferative effects of this compound against any cancer cell lines.

Computational and in Silico Approaches in Ethyl 3 3,4,5 Trimethoxyphenyl Propionate Research

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding potential therapeutic applications by modeling the interaction between a drug candidate and its biological target.

While specific docking studies exclusively on Ethyl 3-(3,4,5-trimethoxyphenyl)propionate are not extensively documented in publicly available literature, the interactions of its core structural component, the 3,4,5-trimethoxyphenyl (TMP) group, have been widely studied with several key protein targets. The TMP moiety is a well-established pharmacophore known to be essential for binding to various receptors. nih.gov

Tubulin: The TMP group is a classic feature of compounds that bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization, a mechanism crucial for anticancer therapies. nih.govmdpi.com Docking studies of various TMP-containing molecules consistently show that the trimethoxy-substituted ring fits into a specific pocket at the interface of α- and β-tubulin. mdpi.comresearchgate.net A key interaction frequently observed is the formation of a hydrogen bond between one of the methoxy (B1213986) groups of the TMP moiety and the thiol group of the cysteine residue at position 241 (Cys241) of β-tubulin. mdpi.com Therefore, it is predicted that this compound would also orient its TMP group to interact with this critical residue within the colchicine binding site.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer agents. mdpi.com The antibacterial drug Trimethoprim (B1683648), for instance, features a 3,4,5-trimethoxybenzyl group. mdpi.com Molecular modeling studies of DHFR inhibitors show that the active site contains highly conserved residues that are crucial for binding. mdpi.comacs.org For inhibitors binding to human DHFR, key residues often involved in interactions include Glu-30, Phe-31, and Phe-34. mdpi.com Based on these models, the TMP group of this compound would likely engage in hydrophobic interactions within the enzyme's active site pocket.

α-Glucosidase: This enzyme is a target for managing type 2 diabetes, as its inhibition can delay carbohydrate digestion and glucose absorption. nih.govnih.gov Molecular docking is used to predict how potential inhibitors bind to the active site of α-glucosidase to block substrate access or catalysis. nih.govnih.gov Although direct docking studies of this compound with α-glucosidase are not readily available, the methodology would involve placing the compound into the enzyme's active site gorge to identify potential hydrogen bonding and hydrophobic interactions with key amino acid residues. nih.gov

Molecular docking programs calculate a "docking score" or estimate the binding free energy (measured in kcal/mol) to predict the binding affinity between a ligand and its target protein. A lower (more negative) energy value typically indicates a more stable and favorable interaction. These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing.

For compounds structurally related to the TMP-scaffold, docking studies have reported a range of binding affinities depending on the specific target and the rest of the molecular structure.

| Target Protein | Ligand Type | Predicted Binding Affinity (kcal/mol) - Representative Range | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Tubulin (Colchicine Site) | TMP-containing inhibitors | -7.0 to -10.0 | Cys241, Asn258, Ala180 nih.gov |

| DHFR | TMP-analogs | -6.0 to -9.0 | Glu-30, Phe-31, Val-115 mdpi.com |

| α-Glucosidase | Natural Product Inhibitors | -8.0 to -9.0 | Asp215, Glu277, Asp352 (General for inhibitors) nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide detailed information about the behavior of a ligand-protein complex over time. Unlike static docking, MD simulations model the movements of atoms and molecules, offering insights into the stability of the binding pose, the flexibility of the protein, and the persistence of key interactions, such as hydrogen bonds. nih.govresearchgate.net

If this compound were docked into a target like tubulin, an MD simulation (e.g., for 100 nanoseconds) would be performed. nih.govresearchgate.net The simulation would track the atomic coordinates of the compound and the protein, allowing researchers to:

Assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the ligand from its initial docked position.

Confirm if the hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation.

Observe any conformational changes in the protein or ligand upon binding.

Studies on other inhibitors have shown that MD simulations are a powerful tool to validate docking results and understand the dynamic nature of the protein-inhibitor interaction at an atomic level. acs.orgscienft.com

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), investigate the electronic structure and properties of a molecule. nih.govmdpi.com These methods provide fundamental information that complements the classical mechanics approach of docking and MD simulations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity. nih.govnih.gov For a molecule like this compound, DFT calculations would determine the energies of these orbitals and predict its reactivity profile. Studies on other trimethoxyphenyl-containing compounds have shown HOMO-LUMO gaps that indicate high chemical reactivity. nih.gov

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating capacity of the molecule. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting capacity of the molecule. |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. researchgate.net |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. researchgate.netopenaccesspub.org It is a valuable tool for identifying regions that are rich or poor in electrons, which in turn predicts sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

The MEP map is color-coded to visualize the electrostatic potential. Different regions are typically represented as follows:

| Color | Potential | Significance |

|---|---|---|

| Red | Most Negative | Electron-rich region, site for electrophilic attack. researchgate.net |

| Yellow/Orange | Slightly Negative | Intermediate electron-rich region. |

| Green | Neutral | Region of zero potential. researchgate.net |

| Blue | Positive | Electron-poor region, site for nucleophilic attack. preprints.org |

For this compound, an MEP map would be expected to show significant negative potential (red/yellow regions) around the oxygen atoms of the three methoxy groups and the carbonyl and ester oxygen atoms. These areas represent the most likely sites for forming hydrogen bonds with amino acid residues in a protein's active site. The aromatic ring and alkyl chain would show more neutral (green) or slightly positive (blue) potential.

Advanced Analytical Techniques for Characterization and Quantitation of Ethyl 3 3,4,5 Trimethoxyphenyl Propionate in Research

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of ethyl 3-(3,4,5-trimethoxyphenyl)propionate from reaction mixtures, impurities, and complex sample matrices. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity and concentration of this compound. A common approach involves reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.comresearchgate.net

A typical RP-HPLC method for the analysis of this compound can be established using a C18 column. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid, such as phosphoric acid, to ensure good peak shape. sielc.comsielc.com Detection is commonly performed using a UV/VIS detector at a wavelength where the analyte exhibits strong absorbance. researchgate.netpensoft.net The method's parameters, such as the mobile phase composition, flow rate, and column temperature, are optimized to achieve a good separation of the target compound from any impurities. researchgate.netpensoft.net Method validation according to ICH guidelines is crucial to ensure the reliability of the results, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.netresearchgate.net

Below is an example of a typical HPLC setup for the analysis of this compound:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

For faster analysis times without compromising separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) is an excellent alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and, consequently, shorter run times. sielc.comlcms.cz The use of smaller particle columns, such as those with 1.7 µm particles, can significantly reduce the analysis time in liquid chromatography. eurl-pesticides.eu This is particularly advantageous in high-throughput screening environments.

The principles of separation in UPLC are similar to HPLC, often employing reversed-phase columns. lcms.cz However, the instrumentation is designed to handle the higher backpressures generated by the densely packed columns. nih.gov A UPLC method for this compound would offer increased resolution, sensitivity, and a significant reduction in solvent consumption. nih.gov

A representative UPLC method for rapid analysis is detailed in the table below:

| Parameter | Condition |

|---|---|

| Column | ACQUITY UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 2% to 98% B over 5 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 2 µL |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details. It is often coupled with liquid chromatography for enhanced specificity.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the identification and quantitation of this compound, especially in complex matrices such as biological fluids or environmental samples. nih.govnih.gov For LC-MS applications, it is common to replace non-volatile acids like phosphoric acid in the mobile phase with volatile alternatives like formic acid to ensure compatibility with the mass spectrometer's ion source. sielc.comsielc.com

LC-MS/MS operates by selecting a precursor ion (the molecular ion of the analyte) and subjecting it to collision-induced dissociation (CID) to generate specific product ions. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for accurate quantitation at very low levels. nih.goveurl-pesticides.eu This technique is particularly valuable for pharmacokinetic studies or for detecting trace amounts of the compound. sielc.comsielc.com

The following table outlines typical conditions for an LC-MS/MS analysis:

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | m/z 269.14 |

| Product Ions | To be determined experimentally |

| Collision Energy | To be optimized for specific transitions |

| Capillary Voltage | ~4000 V |

The analysis of the mass spectral fragmentation pattern provides valuable information for the structural confirmation of this compound. In electron ionization (EI) or electrospray ionization (ESI) with CID, the molecule will break apart in a predictable manner.

Based on the structure of this compound, several key fragmentation pathways can be anticipated. The molecular ion peak would be expected at m/z 268 for the neutral molecule or m/z 269 for the protonated molecule [M+H]⁺. Common fragmentation patterns for phenylpropionate esters include the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), or the entire ester side chain. Cleavage of the bond between the ester and the phenyl ring is a major fragmentation route for such structures. nih.gov The trimethoxyphenyl moiety would also lead to characteristic fragment ions. For instance, the fragmentation of the related 3-(3,4,5-trimethoxyphenyl)propionic acid shows characteristic peaks that can help in identifying the core structure. nist.gov

A table of expected fragment ions is presented below:

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 269 | [M+H]⁺ | Protonated molecule |

| 223 | [M-OC₂H₅+H]⁺ | Loss of the ethoxy group |

| 195 | [C₁₀H₁₁O₃]⁺ | Loss of the ethyl propionate (B1217596) side chain with rearrangement |

| 181 | [C₉H₉O₃]⁺ | Further fragmentation of the trimethoxyphenyl ring |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for the definitive structural elucidation of this compound, providing detailed information about its molecular framework. The primary methods used are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netdntb.gov.ua

Infrared (IR) spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester, C-O stretches, aromatic C=C stretches, and C-H stretches of the alkyl and aromatic groups. The IR spectrum of the closely related 3-(3,4,5-trimethoxyphenyl)propionic acid provides a reference for the characteristic peaks of the trimethoxyphenylpropyl moiety. nist.gov

A summary of expected spectroscopic data is provided below:

| Technique | Expected Key Signals/Bands |

|---|---|

| ¹H NMR | Triplet and quartet for the ethyl group, two triplets for the propionate CH₂ groups, singlets for the aromatic protons and methoxy (B1213986) groups. |

| ¹³C NMR | Signals for the carbonyl carbon, aromatic carbons, methoxy carbons, and aliphatic carbons. |

| IR (Infrared) | ~1730 cm⁻¹ (C=O stretch, ester), ~1250-1000 cm⁻¹ (C-O stretch), ~1600-1450 cm⁻¹ (aromatic C=C stretch), ~3000-2850 cm⁻¹ (C-H stretch). |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

For instance, the analysis of related compounds such as Ethyl 3-phenylpropionate (B1229125) and various substituted ethyl propanoates provides a clear indication of the expected chemical shifts and coupling constants. rsc.orgsielc.com In a typical ¹H NMR spectrum of an ethyl ester, one would expect to observe a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-) of the ethyl group, due to spin-spin coupling.

A closely related compound, Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate , has been characterized by ¹H and ¹³C NMR spectroscopy. nih.gov The presence of the additional carbonyl group influences the chemical shifts of the adjacent protons and carbons, yet the signals for the ethyl and trimethoxyphenyl groups provide valuable comparative data.

Detailed Research Findings for Related Compounds:

The ¹H NMR spectrum of Ethyl 3-phenylpropionate in CDCl₃ shows characteristic signals for the ethyl group protons at approximately 1.21 ppm (triplet, 3H) and 4.12 ppm (quartet, 2H). The methylene protons adjacent to the phenyl ring appear as a triplet at around 2.96 ppm, and the other methylene protons are observed near 2.60 ppm. The aromatic protons resonate in the region of 7.16-7.28 ppm. nih.gov

For the trimethoxyphenyl moiety, the two aromatic protons are expected to appear as a singlet, and the nine protons of the three methoxy groups would also present as singlets at distinct chemical shifts.

The following table summarizes the expected ¹H NMR chemical shifts for this compound based on the analysis of related structures.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H |

| Propionate -CH₂- | ~2.6 | Triplet | 2H |

| Propionate -CH₂-Ar | ~2.9 | Triplet | 2H |

| Methoxy -OCH₃ (para) | ~3.8 | Singlet | 3H |

| Methoxy -OCH₃ (meta) | ~3.85 | Singlet | 6H |

| Ethyl -O-CH₂- | ~4.1 | Quartet | 2H |

| Aromatic Ar-H | ~6.4 | Singlet | 2H |

Similarly, ¹³C NMR spectroscopy offers a detailed map of the carbon skeleton. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The carbon atoms of the ethyl group, the propionate chain, and the trimethoxyphenyl ring will each have characteristic chemical shifts. Data for related compounds such as Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate and other esters provide a basis for these assignments. nih.govchemicalbook.com

The predicted ¹³C NMR spectral data for this compound is outlined in the table below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Propionate -CH₂- | ~31 |

| Propionate -CH₂-Ar | ~36 |

| Methoxy -OCH₃ (para) | ~56 |

| Methoxy -OCH₃ (meta) | ~60 |

| Ethyl -O-CH₂- | ~61 |

| Aromatic C-H | ~105 |

| Aromatic C-O | ~136 |

| Aromatic C-C | ~153 |

| Ester C=O | ~173 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. These methods are complementary and are routinely used for the characterization and quality control of synthesized compounds.

Infrared (IR) Spectroscopy:

The IR spectrum of an organic molecule is characterized by absorption bands corresponding to the vibrational frequencies of its bonds. For this compound, the most prominent feature in its IR spectrum would be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically observed in the range of 1730-1750 cm⁻¹. Other significant absorptions would include the C-O stretching vibrations of the ester and ether linkages, aromatic C=C stretching, and C-H stretching vibrations of the alkyl and aromatic moieties.

While a specific experimental IR spectrum for this compound is not available, the IR spectrum of the closely related 3-(3,4,5-Trimethoxyphenyl)propionic acid has been documented by the NIST WebBook. hmdb.ca This spectrum displays a very broad O-H stretch from the carboxylic acid and a C=O stretch. The spectrum of the ethyl ester would differ by the absence of the broad O-H band and the presence of characteristic C-H and C-O bands from the ethyl group.

Raman Spectroscopy:

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-C backbone, while the C=O stretch would also be visible. The symmetric vibrations of the methoxy groups would also be expected to produce distinct Raman signals.

Although no specific Raman data for this compound has been found in the reviewed literature, studies on similar molecules like ethyl propionate and other esters have been conducted. researchgate.net These studies help in predicting the regions where characteristic Raman bands would appear.

The following table outlines the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Strong |

| Ester C=O Stretch | 1750-1730 | 1750-1730 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 | Medium to Strong |

| C-O Stretch (Ester, Ether) | 1300-1000 | 1300-1000 | Strong |

Exploration of Natural Sources, Derivatives, and Analogs of Ethyl 3 3,4,5 Trimethoxyphenyl Propionate

Isolation from Natural Products (e.g., Oxalis pes-caprae, Piper tuberculatum Jacq.)

While Ethyl 3-(3,4,5-trimethoxyphenyl)propionate itself has not been explicitly reported as isolated from Oxalis pes-caprae or Piper tuberculatum Jacq., closely related compounds have been identified in these species, underscoring the natural prevalence of the trimethoxyphenyl structural motif.

Research on the Amazonian plant Piper tuberculatum Jacq. led to the isolation and purification of 3-(3,4,5-trimethoxyphenyl)propanoic acid (TMPP), the carboxylic acid precursor to the ethyl ester. scielo.brresearchgate.net The fresh fruits of the plant were processed through extraction and chromatographic techniques to yield the purified acid. scielo.br This compound, also known as 3,4,5-trimethoxy-dihydrocinnamic acid, was subsequently evaluated for its biological activity. researchgate.net In in-vitro studies, TMPP demonstrated dose-dependent leishmanicidal activity against Leishmania amazonensis promastigotes, with a calculated IC50 value of 145 µg/mL. scielo.brresearchgate.net

The invasive plant Oxalis pes-caprae L., or Bermuda buttercup, is a rich source of various secondary metabolites. mdpi.comnih.gov Phytochemical analyses of its leaves and twigs have revealed the presence of cinnamic and dihydrocinnamic acid esters. nih.govnih.gov Although this compound has not been specifically identified, other related esters such as (E)-3-methoxyphenyl 3,4,5-trimethoxycinnamate (B1233958) and (E)-2-hydroxyethyl 3,4,5-trimethoxycinnamate have been isolated from this plant. researchgate.net The presence of these compounds highlights the plant's metabolic capacity to produce complex molecules based on a cinnamic acid scaffold with a trimethoxyphenyl group. nih.govresearchgate.net

Biologically Active Cinnamic Acid Ester Derivatives

Cinnamic acid and its derivatives, including esters, represent a significant class of naturally occurring compounds known for a wide spectrum of biological activities. These compounds are found in various plants, fruits, and honey. mdpi.com The general structure of cinnamic acid, featuring a phenyl ring, a carboxylic acid group, and an alkene bond, allows for extensive chemical modification, leading to a diverse range of bioactive agents.

Cinnamic acid esters, in particular, have garnered scientific interest. For instance, a variety of cinnamic acid sugar esters have been isolated from medicinal plants and studied for their pharmacological effects, such as neuroprotective and antidepressant activities. mdpi.com The bioactivity of these derivatives is often attributed to the nature and position of substituents on the phenyl ring. mdpi.com The aerial parts of Oxalis pes-caprae have been found to contain phenols, coumarins, and various cinnamate (B1238496) derivatives. nih.gov

Synthetic Analogs with the Trimethoxyphenyl Moiety

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore found in numerous natural products with potent biological activities, such as the well-known tubulin inhibitor Combretastatin (B1194345) A-4 (CA-4). nih.govsciforum.netnih.gov This structural feature is frequently incorporated into synthetic analogs to develop novel therapeutic agents, particularly in the field of oncology. sciforum.netnih.gov The TMP group is often essential for the cytotoxic and antiproliferative effects of these molecules, primarily through its interaction with biological targets like tubulin. nih.govnih.gov

Pyrazole (B372694) Derivatives as Combretastatin A-4 Analogs

Researchers have designed and synthesized pyrazole-based analogs of Combretastatin A-4 to create more stable and potent anticancer agents. nih.gov In these analogs, the pyrazole ring acts as a bioisostere, replacing the chemically unstable cis-double bond of CA-4 while maintaining a favorable spatial orientation of the aromatic rings for binding to the colchicine (B1669291) site on tubulin. nih.gov

One study reported the synthesis of hybrid combretastatin-(trifluoromethyl)pyrazole analogs. nih.gov Another investigation focused on 3,4-diaryl pyrazole derivatives, where compound 6 (as referenced in the study) demonstrated exceptionally high antitumor activity with IC50 values ranging from 0.06 to 0.25 nM across six cancer cell lines. nih.gov This compound also showed significant tumor growth inhibition in a murine mammary tumor model. nih.gov

Table 1: Activity of Selected Pyrazole Analogs

| Compound ID (in source) | Description | Target/Activity | Reported IC50 | Source |

|---|---|---|---|---|

| 6 | 3,4-diaryl pyrazole derivative | Antitumor Activity | 0.06–0.25 nM | nih.gov |

| 53 | 5-alkylated selanyl-1H-pyrazole derivative | Anticancer (HepG2) / EGFR & VEGFR-2 inhibitor | 15.98 µM | nih.gov |

| 54 | 4-amino-5-substituted selenolo[2,3-c]pyrazole | Anticancer (HepG2) / EGFR & VEGFR-2 inhibitor | 13.85 µM | nih.gov |

Indole-Based Derivatives

The indole (B1671886) nucleus is another privileged scaffold in medicinal chemistry, and its combination with the 3,4,5-trimethoxyphenyl group has led to the development of potent anticancer agents. sciforum.netmdpi.com These conjugates often aim to mimic the structure of natural tubulin inhibitors like CA-4. sciforum.net By linking the TMP moiety to an indole ring, researchers have created stable analogs with significant antiproliferative activity. nih.gov

A series of novel indole-trimethoxyphenyl derivatives were synthesized by consolidating combretastatin and bisindolyl templates. sciforum.net Subsequent evaluation using the NCI-60 cell screen revealed growth inhibitory profiles against a variety of cancer cell lines, including renal, ovarian, prostate, colon, and breast cancer cells. sciforum.net Another approach involved the synthesis of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, which were found to inhibit tubulin assembly. nih.gov The introduction of heterocyclic moieties, such as in indolyl chalcones, has also yielded compounds with excellent activity against cell lines like PC3 (prostate cancer), with IC50 values below 50 nM. mdpi.com

Table 2: Activity of Selected Indole-Based Analogs

| Compound Class | Cell Lines | Activity | Source |

|---|---|---|---|

| Indole-trimethoxyphenyl conjugates | A498 (renal), IGROV1 (ovarian), DU-145 (prostate), SW-620 (colon), MCF-7 (breast) | Growth inhibitory profiles observed | sciforum.net |

| 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones | Various human tumor cell lines | Cytotoxic activity, tubulin assembly inhibition | nih.gov |

Chalcone (B49325) Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a well-known class of bioactive compounds. nih.gov The incorporation of a 3,4,5-trimethoxyphenyl ring into the chalcone scaffold has been a successful strategy for developing potent anticancer agents. nih.govnih.govmdpi.com These synthetic chalcones often exhibit cytotoxic effects by interfering with tubulin polymerization or other cellular signaling pathways. nih.govnih.gov

One study detailed the synthesis of novel trimethoxyphenyl-derived chalcone-benzimidazolium salts. nih.govacs.org Among these, compound 7f (as named in the study) was particularly effective against HL-60, MCF-7, and SW-480 cell lines and was found to induce cell-cycle arrest and apoptosis. acs.org Another line of research showed that chalcones bearing the TMP motif could selectively inhibit oncogenic K-Ras signaling. nih.gov Furthermore, a series of trimethoxylated chalcones were synthesized and screened for their antiproliferative activity against colorectal and prostatic cancer cells, with some indolyl chalcones showing IC50 values in the nanomolar range. mdpi.com

Table 3: Activity of Selected Chalcone Derivatives

| Compound ID (in source) | Description | Cell Lines | Reported IC50 | Source |

|---|---|---|---|---|

| 7f | Chalcone-benzimidazolium salt | HL-60, MCF-7, SW-480 | 8.0- to 11.1-fold lower than cisplatin | acs.org |

| 1 | 4'-nitro-3,4,5-trimethoxyphenyl chalcone | K-Ras-addicted cancers | Selectively inhibits growth | nih.gov |

| 10 | Indolyl chalcone | Colorectal and prostatic cancer cells | < 50 nM | mdpi.com |

| 13 | Chromonyl chalcone | Colorectal and prostatic cancer cells | 2.6–5.1 µM | mdpi.com |

β-Carboline Derivatives

β-Carbolines are a class of tricyclic indole alkaloids that have been investigated for a range of pharmacological activities, including antitumor effects. nih.gov The synthesis of novel β-carboline derivatives incorporating the 3,4,5-trimethoxyphenyl substituent has been explored to enhance their cytotoxic potential. nih.govcapes.gov.br

In one study, a series of 1,9-disubstituted and 1,3,9-trisubstituted β-carboline derivatives were designed and synthesized using L-tryptophan and 3,4,5-trimethoxybenzaldehyde (B134019) as starting materials. capes.gov.br While these compounds generally showed moderate to weak cytotoxic activities, many displayed selective cytotoxicity against human BCG-823 stomach cancer cells, with IC50 values under 100 μM. capes.gov.br The study also noted that short alkyl substituents at the N-9 position tended to increase cytotoxic activity. capes.gov.br Another project involved synthesizing β-carboline derivatives containing other nitrogen heterocycles like oxadiazole and piperazine. nih.gov Compound 8q from this series, which included the TMP moiety, showed significant inhibitory activity against PC-3 prostate cancer cells with an IC50 of 9.86 µM. nih.gov

Table 4: Activity of Selected β-Carboline Derivatives

| Compound Class/ID (in source) | Description | Cell Lines | Reported IC50 / Activity | Source |

|---|---|---|---|---|

| 1,9-disubstituted and 1,3,9-trisubstituted β-carbolines | Trimethoxyphenyl at position 1 | BCG-823 (stomach) | < 100 μM | capes.gov.br |

| 8q | β-carboline-oxadiazole-piperazine hybrid | PC-3 (prostate) | 9.86 µM | nih.gov |

Trimethoprim (B1683648) Analogs

Trimethoprim (TMP), a well-established antibacterial drug, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of bacterial DNA, RNA, and proteins. ekb.eg Its structure, which includes a trimethoxyphenyl group, has served as a template for the development of new analogs with potentially enhanced or novel biological activities. ekb.egnih.gov Researchers have explored modifications to the TMP structure to improve its antimicrobial potency, particularly against resistant strains, and to investigate other therapeutic applications such as anticancer properties. nih.govmdpi.com

A series of novel trimethoprim analogs incorporating amide bonds were synthesized and evaluated for their biological activity. nih.govresearchgate.net Molecular docking studies and DHFR inhibition assays confirmed their affinity for the dihydrofolate reductase enzyme. nih.govresearchgate.net Notably, several of these new analogs demonstrated stronger inhibition of DHFR activity than trimethoprim itself, suggesting that the introduction of amide bonds can enhance their binding affinity. nih.govresearchgate.net Further studies showed that some of these analogs could bind to DNA, with a preference for the minor groove, indicating a multi-target potential. nih.gov For instance, analogs where a methylene (B1212753) bridge connects the two aromatic rings showed a significant capacity to interact with DNA. nih.gov

Another approach to developing new TMP analogs involves multicomponent reactions, which allow for the creation of diverse molecular scaffolds in a single step. mdpi.comresearchgate.net The Groebke-Blackburn-Bienaymé reaction, for example, has been used to synthesize TMP analogs by reacting TMP with various aldehydes and isocyanides. researchgate.net This method introduces significant structural modifications while retaining key features of the original drug, opening avenues to combat bacterial resistance. mdpi.comresearchgate.net These new compounds have shown promising antimicrobial activity, sometimes in synergy with other antibiotics like sulfamethoxazole (B1682508) and colistin. researchgate.net

| Compound | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| N-(2-Aminopyrimidin-5-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide | Amide bond linkage | Inhibited DHFR activity more strongly than TMP; showed high binding strength to pBR322 plasmid DNA. | nih.gov |

| TMP Analog with Elongated Methylene Bridge | Methylene bridge connecting aromatic rings | Showed the highest decrease in fluorescence in DNA binding assays, indicating strong interaction. | nih.gov |

| Groebke-Blackburn-Bienaymé Reaction Products | Aminoimidazole scaffold from multicomponent reaction | Displayed remarkable antimicrobial activity, with synergistic effects when combined with sulfamethoxazole. | researchgate.net |

Other Trimethoxyphenyl Scaffold-Bearing Compounds

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in a variety of biologically active compounds beyond trimethoprim analogs. Its presence is often associated with potent anticancer and antimitotic properties, primarily through the inhibition of tubulin polymerization. This has led to extensive research into synthesizing novel compounds that incorporate this scaffold.

Combretastatin Analogs and Chalcones: The trimethoxyphenyl ring is a fundamental component of combretastatin A-4, a potent natural tubulin polymerization inhibitor. This has inspired the synthesis of numerous analogs. A study described new heterocycles with a trimethoxyphenyl scaffold designed as combretastatin analogues. nih.gov Substituted pyridines, pyrimidines, and pyrazoles were synthesized, with several compounds exhibiting promising cytotoxic effects against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HCT-116) cancer. nih.gov